molecular formula C24H18N2O2 B12789208 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione CAS No. 7467-87-0

9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione

Cat. No.: B12789208
CAS No.: 7467-87-0
M. Wt: 366.4 g/mol
InChI Key: PHAJJSDXCOLSSX-UHFFFAOYSA-N
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Description

9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione: is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione typically involves the chemical modification of indazole derivatives. One common method includes the epoxidation, degradative oxidation, and N-acyl condensation reactions of prenyl-substituted benzoindazole . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, which may involve reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the indazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Mechanism of Action

The mechanism of action of 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione involves its interaction with specific molecular targets. For instance, its antiproliferative activity is attributed to the inhibition of mitochondrial electron transport and the decoupling of oxidative phosphorylation . This leads to the generation of reactive oxygen species, which induce apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione stands out due to its unique structure, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its derivatives have shown promising results in anticancer research, making it a valuable compound for further exploration.

Properties

CAS No.

7467-87-0

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

9a-benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione

InChI

InChI=1S/C24H18N2O2/c27-22-18-13-7-8-14-19(18)23(28)24(20(22)15-25-26-24)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20-21H,15H2

InChI Key

PHAJJSDXCOLSSX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)C3=CC=CC=C3C(=O)C2(N=N1)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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